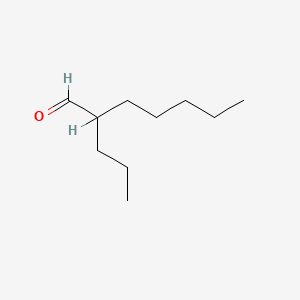






|
REACTION_CXSMILES
|
[CH2:1]([C:4](=[CH:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH:5]=[O:6])[CH2:2][CH3:3]>[Pd].[C]>[CH2:1]([CH:4]([CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH:5]=[O:6])[CH2:2][CH3:3] |f:1.2|
|


|
Name
|
|
|
Quantity
|
420 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)C(C=O)=CCCCC
|
|
Name
|
Pd carbon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].[C]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 75° C. for 1.5 hours under a hydrogen pressure of 1.5 MPa
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The reaction product was filtered through a membrane
|
|
Type
|
FILTRATION
|
|
Details
|
filter (PTFE, 0.5 μm)
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)C(C=O)CCCCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 416 g | |
| YIELD: CALCULATEDPERCENTYIELD | 97.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |